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Compound of Interest

Compound Name: Capistruin

Cat. No.: B1577615 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the capistruin biosynthetic

gene cluster (BGC), its enzymatic machinery, and the pathway leading to the formation of the

capistruin lasso peptide. It consolidates quantitative data, outlines key experimental

methodologies, and visualizes complex processes for enhanced understanding.

Introduction: The Rise of Lasso Peptides
Lasso peptides are a class of ribosomally synthesized and post-translationally modified

peptides (RiPPs) distinguished by a unique "lariat knot" topology.[1] This structure consists of

an N-terminal macrolactam ring formed by an isopeptide bond between the N-terminal α-amino

group and the side chain of an acidic residue (Asp or Glu).[1][2] The C-terminal tail of the

peptide threads through this ring and is held in place by bulky "steric lock" amino acids,

preventing it from unthreading.[2] This compact, threaded-lasso fold confers remarkable

thermal and proteolytic stability, making these molecules attractive scaffolds for therapeutic

development.[1]

Capistruin, produced by Burkholderia thailandensis E264, is a 19-residue, class II lasso

peptide (lacking disulfide bonds) that has garnered significant interest.[3][4] It is composed of a

9-amino-acid ring and a 10-amino-acid tail.[3][5] Like the well-studied microcin J25 (MccJ25),

capistruin exhibits potent antimicrobial activity by targeting and inhibiting bacterial RNA

polymerase (RNAP).[2][3][5] The discovery and characterization of its BGC were achieved
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through genome mining, predicting its existence before its eventual isolation and structural

elucidation.[6][7]

The Capistruin Biosynthetic Gene Cluster (BGC)
The biosynthesis of capistruin is orchestrated by a compact gene cluster, designated

capABCD.[3][4] The identification and sequencing of this cluster have been pivotal in

understanding the enzymatic logic behind lasso peptide formation and have enabled its

heterologous production in other hosts.[3][6]

Genetic Organization
The cap BGC consists of four core genes, each encoding a protein with a distinct role in the

maturation, processing, and export of capistruin. The organization of these genes is essential

for coordinated expression.
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Caption: Organization of the capistruin biosynthetic gene cluster.
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Gene Functions
A summary of the genes and their corresponding protein functions is detailed in the table

below.
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Gene Encoded Protein Function

capA CapA

Precursor Peptide: A 47-

amino-acid peptide comprising

an N-terminal leader sequence

and a C-terminal core

sequence that becomes the

mature capistruin.[8]

capB CapB

Leader Peptidase: A protease

that recognizes and cleaves

the leader sequence from the

precursor peptide.[1][3] It

exhibits weak sequence

similarity to other peptidases.

[3]

capC CapC

Lasso Cyclase: An ATP-

dependent enzyme with

homology to Asn-

synthase/Gln-hydrolase

amidotransferases.[3] It

catalyzes the formation of the

macrolactam ring by creating

an isopeptide bond between

the N-terminal Gly1 and the

side-chain carboxyl group of

Asp9.[1][2][3]

capD CapD

ABC Transporter: An ATP-

binding cassette transporter

responsible for exporting the

mature capistruin from the cell

and providing immunity to the

producing organism.[3]

The Biosynthetic Pathway
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The maturation of capistruin is a sequential, multi-step process involving the coordinated

action of the CapB and CapC enzymes on the CapA precursor peptide.

Ribosomal Synthesis: The capA gene is transcribed and translated by the ribosome to

produce the linear precursor peptide, CapA.[1]

Enzyme Recognition: The leader peptide portion of CapA acts as a recognition signal,

binding to the processing enzymes (the B and C proteins).

Cyclization & Threading: The lasso cyclase, CapC, activates the side-chain carboxyl group of

the Asp9 residue in an ATP-dependent manner. It then catalyzes the formation of an

isopeptide bond with the N-terminal Gly1 amino group, forming the 9-residue macrolactam

ring.[1] Concurrently, the C-terminal tail is threaded through the newly formed ring.

Leader Peptide Cleavage: The protease, CapB, cleaves off the leader peptide to release the

mature, 19-residue capistruin.[1]

Export: The mature lasso peptide is secreted from the cell by the CapD transporter.[3]
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Caption: The biosynthetic pathway of capistruin maturation.
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Quantitative Data Summary
Heterologous expression has been a key strategy for studying capistruin biosynthesis and for

producing the peptide in larger quantities. Yields vary significantly depending on the chosen

host, highlighting the importance of host-chassis compatibility.

Host Organism
Expression
System/Strain

Reported Yield
(mg/L)

Fold Increase (vs.
E. coli)

Escherichia coli Unaltered cap BGC 0.2[1] 1x

Burkholderia sp.

FERM BP-3421
Wild-type ~3.0[9] ~15x

Burkholderia sp.

FERM BP-3421
fr9DEF- mutant 13[1] 65x

Burkholderia sp.

FERM BP-3421
Overproducer clone >100[9] >500x

Burkholderia sp.

FERM BP-3421
High-copy plasmid 237 ± 6[9] ~1185x

Experimental Protocols
The elucidation of the capistruin BGC function has relied on several key molecular biology

and biochemical techniques.

Heterologous Expression of the cap BGC
This protocol outlines the general steps for producing capistruin in a non-native host, a

foundational experiment for characterization and yield optimization.

BGC Synthesis and Cloning:

The entire capABCD gene cluster is chemically synthesized, often with codon optimization

for the target host.
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Restriction sites (e.g., KpnI, EcoRI) are added to the ends of the synthesized DNA for

cloning.[1] Any internal restriction sites within the BGC that conflict with the cloning

strategy are removed via silent mutations.[1]

The BGC is ligated into a cloning vector (e.g., pUC57) to create a plasmid like

pUC57_capBGC.[1]

Expression Vector Construction:

The cap BGC is excised from the cloning vector and ligated into an appropriate expression

vector, such as one containing an inducible promoter (e.g., the araC/P_BAD arabinose-

inducible promoter) to create the final expression plasmid (e.g., pSK020).[1]

The construct is verified by restriction digest and Sanger sequencing.[1]

Host Transformation and Culture:

The expression plasmid is transformed into the desired host strain (E. coli or Burkholderia

sp.) via electroporation or other standard methods.[1]

Transformed cells are grown in a suitable medium (e.g., 2S4G medium for Burkholderia)

containing the appropriate antibiotic for plasmid selection.[1]

Gene expression is induced at the appropriate cell density by adding the inducer (e.g., L-

arabinose).[1]

Purification and Analysis:

Capistruin is purified from the culture supernatant using methods like high-performance

liquid chromatography (HPLC).[10]

The identity and structure of the produced peptide are confirmed using mass spectrometry

(MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
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Caption: Workflow for heterologous production of capistruin.

Mutagenesis Studies of the CapA Precursor
To probe the sequence determinants for biosynthesis and stability, systematic mutagenesis of

the capA precursor gene is performed.
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Mutant Generation: 48 mutants of the CapA precursor were generated to investigate the

biosynthesis of capistruin.[4] Site-directed mutagenesis is used to introduce single or

multiple amino acid substitutions into the capA gene within the expression plasmid.

Expression and Analysis: Each mutant plasmid is expressed in a heterologous host as

described above. The culture supernatant is analyzed, typically by mass spectrometry, to

determine if a mature lasso peptide is produced.

Functional Insights: This approach revealed that only four residues (Gly1, Arg11, Val12, and

Ile13) are critical for maturation.[4] It also identified Arg15 as the key steric lock responsible

for trapping the C-terminal tail and demonstrated that substitutions can lead to temperature-

sensitive variants that unfold into a branched-cyclic peptide.[4]

Conclusion
The capistruin biosynthetic gene cluster is a model system for understanding the production of

class II lasso peptides. It employs a concise set of four genes to perform the complex tasks of

precursor synthesis, enzymatic modification, and transport. The successful heterologous

expression and detailed biochemical characterization have not only demystified its biosynthetic

pathway but have also paved the way for bioengineering efforts. The high yields achieved in

optimized Burkholderia hosts underscore the potential for large-scale production of capistruin
and its derivatives for further investigation as antimicrobial drug candidates.[1][10] The

continued study of this and other lasso peptide BGCs offers promising avenues for discovering

novel, stable, and potent bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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